molecular formula C14H14Cl2N2O3 B133330 [(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol CAS No. 61397-58-8

[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol

Cat. No. B133330
CAS RN: 61397-58-8
M. Wt: 329.2 g/mol
InChI Key: VJZJGRMLFMJRGG-FZMZJTMJSA-N
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Description

The compound [(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol has a molecular formula of C14H14Cl2N2O3 . It has an average mass of 329.179 Da and a monoisotopic mass of 328.038147 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 529.1±50.0 °C at 760 mmHg, and a flash point of 273.8±30.1 °C . It has 5 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . The compound has an ACD/LogP of 2.78 and an ACD/LogD (pH 7.4) of 2.50 . Its polar surface area is 57 Å2 and its molar refractivity is 79.8±0.5 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Ketones and Alcohols : A study by Huang and Bauer (1997) discusses the synthesis of imidazolyl 1,3-dioxolanyl alcohols and ketones, including compounds structurally similar to “[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol” (Huang & Bauer, 1997).

  • Metal-Based Chemotherapy Research : A study by Navarro et al. (2000) involved creating complexes with compounds structurally similar to the subject compound, potentially pointing towards applications in metal-based chemotherapy for tropical diseases (Navarro et al., 2000).

  • Crystallographic Studies : Tessler and Goldberg (2004) conducted crystallographic studies of a compound with structural similarities, highlighting its potential for detailed structural analysis (Tessler & Goldberg, 2004).

  • Conversion into Carbonyl Compounds : Research by Ohta et al. (1987) on converting imidazolyl methanol derivatives into carbonyl compounds underscores the potential of the subject compound in synthetic organic chemistry (Ohta et al., 1987).

  • Isozyme-Selective Heme Oxygenase Inhibitors : A study by Vlahakis et al. (2006) on imidazole-dioxolane compounds as isozyme-selective heme oxygenase inhibitors suggests potential biomedical applications for compounds like the one (Vlahakis et al., 2006).

  • Antibacterial Property Studies : Research by Chandra et al. (2020) on novel 1-(aryl)-2-(1H-imidazol-1-yl)methanones, structurally related to the subject compound, demonstrates its potential relevance in developing new antibiotics (Chandra et al., 2020).

  • Antibacterial Activity Against Anaerobic Bacteria : Dickens et al. (1991) designed a compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, with intentions to act as a pro-drug for potent antibacterial agents, suggesting similar potential for the compound (Dickens et al., 1991).

  • Photodegradation Studies : A study by Dureja et al. (1987) on the photodegradation of propioconazole, which liberates compounds including 1-[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]-methanol, provides insights into the environmental fate and stability of these types of compounds (Dureja et al., 1987).

  • Enantioselective Transesterification : Research by Miyazawa et al. (1999) on the enantioselective transesterification of 2,2-diphenyl-1,3-dioxolane-4-methanol, a structurally related compound, suggests potential applications in producing enantiomerically pure substances (Miyazawa et al., 1999).

  • Antimicrobial Evaluations : Ladani et al. (2009) investigated compounds structurally similar to the subject compound for their antibacterial and antifungal activities, indicating potential use in developing antimicrobial agents (Ladani et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis of the compound '[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol' can be achieved through a multi-step process involving the protection of functional groups, formation of key intermediates, and deprotection of functional groups.", "Starting Materials": ["2,4-dichlorophenylamine", "2-bromoethyl acetate", "imidazole", "4-hydroxymethyl-1,3-dioxolane"], "Reaction": [ "Step 1: Protection of the hydroxyl group of 4-hydroxymethyl-1,3-dioxolane using a suitable protecting group such as TBDMS chloride.", "Step 2: Nucleophilic substitution of the bromo group of 2-bromoethyl acetate with 2,4-dichlorophenylamine to obtain the intermediate 2-(2,4-dichlorophenyl)-2-(acetoxyethyl)amine.", "Step 3: Deprotection of the TBDMS group of the protected 4-hydroxymethyl-1,3-dioxolane using TBDMS fluoride.", "Step 4: Coupling of the intermediate 2-(2,4-dichlorophenyl)-2-(acetoxyethyl)amine with the deprotected 4-hydroxymethyl-1,3-dioxolane to obtain the key intermediate '[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol'.", "Step 5: Purification of the final product using column chromatography or recrystallization." ] }

CAS RN

61397-58-8

Molecular Formula

C14H14Cl2N2O3

Molecular Weight

329.2 g/mol

IUPAC Name

[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2/t11-,14-/m0/s1

InChI Key

VJZJGRMLFMJRGG-FZMZJTMJSA-N

Isomeric SMILES

C1[C@@H](O[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO

SMILES

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO

Canonical SMILES

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO

Other CAS RN

61397-58-8

synonyms

(2R,4S)-rel-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol; 

Origin of Product

United States

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